molecular formula C31H24O4 B14397433 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one CAS No. 87411-92-5

4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one

Cat. No.: B14397433
CAS No.: 87411-92-5
M. Wt: 460.5 g/mol
InChI Key: HZMISTXMGWGJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of methoxyphenyl and diphenyl groups attached to a pyranone ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with 4,4’-dimethoxybenzil under specific conditions. The reaction is often facilitated by the use of catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as microwave irradiation have been explored to enhance reaction rates and yields, making the process more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one stands out due to its specific structural arrangement and the presence of both methoxyphenyl and diphenyl groups.

Properties

CAS No.

87411-92-5

Molecular Formula

C31H24O4

Molecular Weight

460.5 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-3,6-diphenylpyran-2-one

InChI

InChI=1S/C31H24O4/c1-33-25-17-13-22(14-18-25)27-28(23-15-19-26(34-2)20-16-23)30(24-11-7-4-8-12-24)35-31(32)29(27)21-9-5-3-6-10-21/h3-20H,1-2H3

InChI Key

HZMISTXMGWGJEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.